
2-Methyl-1-(2-methylphenyl)propan-1-amine
Vue d'ensemble
Description
“2-Methyl-1-(2-methylphenyl)propan-1-amine” is an organic compound. It is structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position .
Synthesis Analysis
The synthesis of “this compound” involves a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, this is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .
Molecular Structure Analysis
The molecular structure of “this compound” is C11H17N . The InChI code for this compound is 1S/C11H17N/c1-9-4-6-10(7-5-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3 .
Applications De Recherche Scientifique
X-ray Structures and Computational Studies : Research has characterized several cathinones, including 2-Methylamino-1-(4-methylphenyl)propan-1-one, through techniques like FTIR, UV-Vis, NMR spectroscopy, and X-ray diffraction. These studies are crucial for understanding the molecular structure and properties of these compounds (Nycz et al., 2011).
Pharmacological Characterization : A study on a derivative, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), revealed its high affinity as a κ-opioid receptor antagonist. This research contributes significantly to understanding the potential therapeutic applications of similar compounds (Grimwood et al., 2011).
Chemical Synthesis and Catalysis : Research has explored the transfer hydrogenation of imines, using catalysts like ruthenium complexes, which is relevant to the synthesis and transformation of amines including 2-Methyl-1-(2-methylphenyl)propan-1-amine (Samec & Bäckvall, 2002).
Corrosion Inhibition : Tertiary amines, similar in structure to this compound, have been studied for their potential as corrosion inhibitors on carbon steel. Such research is important in industrial applications, particularly in preventing material degradation (Gao, Liang, & Wang, 2007).
Carbon Dioxide Absorption : The kinetics of the reaction of carbon dioxide with amine solutions, such as 2-amino-2-methyl-1-propanol, have been studied, providing insights into carbon capture technologies and environmental applications (Xu, Wang, Otto, & Mather, 1996).
Synthesis of Antitumor Agents : Research on the synthesis of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles highlights the potential of amines like this compound in developing cancer treatments (Bradshaw et al., 2002).
Orientations Futures
“2-Methyl-1-(2-methylphenyl)propan-1-amine” is a relatively new compound and there is limited information available about it. It is structurally related to methamphetamine, a well-known psychoactive substance . Therefore, future research could focus on understanding its psychoactive properties, potential uses, and risks. It is also important to continue developing early warning systems and identifying new compounds so that their widespread can be prevented .
Propriétés
IUPAC Name |
2-methyl-1-(2-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8,11H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSORSWDZIRSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



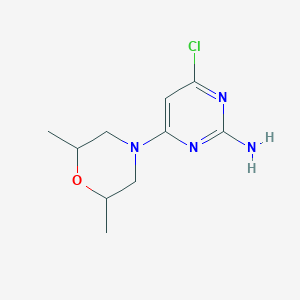

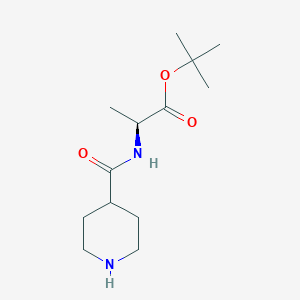
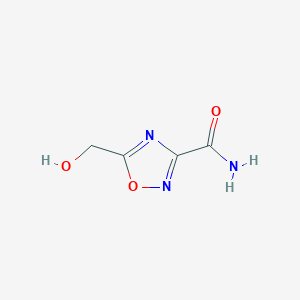
![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1391394.png)





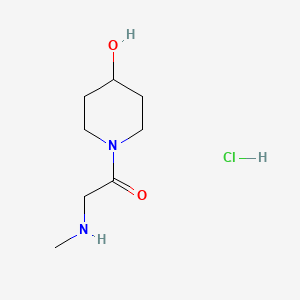
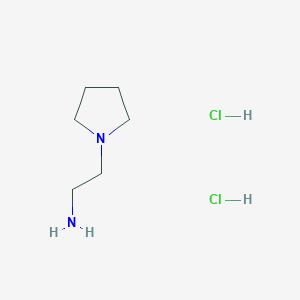
![Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate](/img/structure/B1391409.png)
